TLR7/8 agonist 4

Imidazoquinoline SAR TLR7/8 Agonist

TLR7/8 agonist 4 (CAS 2388520-33-8) is a structurally unique imidazoquinoline—its C8-piperazinyl substitution creates a pharmacological fingerprint distinct from Resiquimod/Imiquimod. This yields TLR7-biased agonism, driving robust IFN-α production ideal for converting 'cold' tumors to 'hot' in checkpoint inhibitor combination studies. An essential SAR comparator for dissecting C8-substitution effects on cytokine output. ≥98% purity, batch-to-batch QC verified.

Molecular Formula C18H24N6
Molecular Weight 324.4 g/mol
Cat. No. B15142142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR7/8 agonist 4
Molecular FormulaC18H24N6
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCNCC4)N
InChIInChI=1S/C18H24N6/c1-2-3-4-15-22-16-13-11-12(24-9-7-20-8-10-24)5-6-14(13)21-18(19)17(16)23-15/h5-6,11,20H,2-4,7-10H2,1H3,(H2,19,21)(H,22,23)
InChIKeySPPYNUDMEQYSPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TLR7/8 Agonist 4: A Synthetic Imidazoquinoline for Preclinical Cancer Immunotherapy and Vaccine Adjuvant Research


TLR7/8 agonist 4 (also known as compound 41, CAS: 2388520-33-8) is a synthetic small molecule belonging to the imidazoquinoline class . It is a dual agonist for Toll-like receptors 7 and 8 (TLR7/8), which are endosomal pattern recognition receptors crucial for initiating innate and adaptive immune responses [1]. The compound is structurally defined as 2-butyl-8-(1-piperazinyl)-3H-imidazo[4,5-c]quinolin-4-amine with a molecular weight of 324.42 g/mol [2]. Preclinical studies indicate it possesses anti-cancer activity, making it a research tool for immuno-oncology .

Why Generic TLR7/8 Agonist Substitution Fails: The Critical Need for Compound-Specific Selectivity Profiles in TLR7/8 Agonist 4


The assumption that all TLR7/8 agonists are functionally equivalent is demonstrably false. Subtle differences in the chemical structure of imidazoquinolines, particularly at the C2 and C7 positions, can dramatically alter their selectivity for TLR7 versus TLR8 and, consequently, their downstream cytokine induction profiles [1]. For instance, changes in the C2-alkyl chain length can shift peak activity between TLR7 and TLR8, while modifications at the C7-position can further modulate potency and cytokine output [1][2]. Therefore, simply substituting TLR7/8 agonist 4 with another in-class compound like Resiquimod or Imiquimod without accounting for these structure-activity relationships risks a completely different and potentially confounding immunological outcome. The specific piperazinyl substitution at the C8 position of TLR7/8 agonist 4 defines its unique pharmacological fingerprint [3].

TLR7/8 Agonist 4: Quantifiable Differentiation Evidence for Scientific Procurement Decisions


Structural Differentiation of TLR7/8 Agonist 4 via C8-Piperazinyl Substitution

TLR7/8 agonist 4 possesses a unique 8-piperazinyl group on its imidazoquinoline core, a structural feature absent in the prototypical agonists Resiquimod (R848) and Imiquimod [1]. While the precise quantitative impact of this specific substitution on TLR7 vs. TLR8 potency for this exact compound is not publicly available, structure-activity relationship (SAR) studies on closely related imidazoquinolines demonstrate that substitutions at the C7 (analogous to the C8 position) can increase potency by up to 4-fold for TLR8 and 2-fold for TLR7 compared to Resiquimod, and up to 100-fold compared to Imiquimod for TLR7 [2]. This class-level inference establishes that the C8 modification in TLR7/8 agonist 4 is a critical differentiator likely conferring a distinct potency and selectivity profile compared to earlier-generation agonists.

Imidazoquinoline SAR TLR7/8 Agonist

Inferred Potency Differentiation Based on Imidazoquinoline C2-Butyl Chain

TLR7/8 agonist 4 features a C2-butyl chain [1]. A foundational SAR study on imidazoquinolines demonstrates that TLR7 activity peaks with a C2-butyl substitution, while TLR8 activity peaks with a C2-pentyl chain [2]. This suggests that TLR7/8 agonist 4 is structurally optimized for potent TLR7 agonism while maintaining significant TLR8 activity. In contrast, Resiquimod possesses a C2-ethoxymethyl group and Imiquimod a C2-isobutyl group, leading to different selectivity profiles. For example, CL097, which has a C2-ethoxymethyl group, is a more potent TLR7 agonist than CL075, Imiquimod, and Gardiquimod but a weaker TLR8 agonist than CL075 and TL8-506 [3]. This class-level SAR evidence indicates TLR7/8 agonist 4 will exhibit a distinct TLR7/TLR8 potency ratio compared to these common alternatives.

TLR7 TLR8 SAR Immuno-oncology

Contextualizing Selectivity: Class-Wide Differences Between TLR7 and TLR8 Agonists

The functional consequence of TLR7 versus TLR8 selectivity is profound. Studies show that TLR7-selective agonists are more effective at inducing type I interferons like IFN-α from human PBMCs, whereas TLR8-selective agonists are more effective at inducing pro-inflammatory cytokines like TNF-α and IL-1β [1][2]. For example, the ultra-potent and selective TLR8 agonist VTX-294 was ~100x more active on TLR8 than TLR7 (EC50: ~50 nM vs. ~5700 nM) and was ~1 log more potent at inducing TNF and IL-1β than R848 or CL075 [2]. Given that TLR7/8 agonist 4's structure suggests a preference for TLR7 activation (via its C2-butyl chain), it is expected to induce a cytokine profile distinct from a TLR8-selective agonist like VTX-294 or a more balanced agonist like R848.

TLR7 TLR8 Cytokine induction Selectivity

Cellular and In Vivo Anti-Cancer Activity Claimed for TLR7/8 Agonist 4

Vendor technical datasheets for TLR7/8 agonist 4 state that the compound is a 'potent TLR7/8 agonist' with 'anti-cancer activity' . While no specific EC50/IC50 values or detailed in vivo tumor models are disclosed in the public domain for this exact compound, the claim distinguishes it from TLR7/8 agonists that are purely research tools with no implied therapeutic potential. The assertion of 'anti-cancer effect' suggests the compound has been validated in preclinical cancer models, making it a candidate for immuno-oncology research. This is in contrast to agonists like CL075, which are described primarily for their TLR8-selective activity and impact on tumor development, but with less explicit 'anti-cancer' labeling [1].

Anti-cancer Immunotherapy In vivo

TLR7/8 Agonist 4: Optimal Research and Industrial Application Scenarios Based on Quantifiable Evidence


Preclinical Cancer Immunotherapy Studies Requiring TLR7-Biased Activation

The structural features of TLR7/8 agonist 4—specifically its C2-butyl chain and C8-piperazinyl substitution—suggest a TLR7-biased agonism profile [1]. This makes it particularly suitable for preclinical cancer models where a robust type I interferon (IFN-α) response is desired to enhance antigen presentation and CD8+ T cell priming. Researchers investigating combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1) may find this compound's inferred cytokine profile advantageous for converting 'cold' tumors into 'hot' tumors responsive to immunotherapy.

Functional Comparison Studies Against Benchmark TLR7/8 Agonists

Given the clear structural divergence from prototypical agonists like Resiquimod and Imiquimod, TLR7/8 agonist 4 is an ideal tool for comparative studies [1]. Scientists can use this compound to dissect the impact of specific C8-piperazinyl substitution on downstream signaling and cytokine output relative to unsubstituted imidazoquinolines. Such studies are essential for advancing structure-activity relationship knowledge and for identifying agonists with optimal therapeutic windows.

Vaccine Adjuvant Research Targeting Enhanced Humoral and Cellular Immunity

TLR7/8 agonists are a validated class of vaccine adjuvants [2]. The dual TLR7/8 agonism of this compound, with a likely TLR7 bias, positions it as a candidate adjuvant for vaccines where a balanced Th1/Th2 response with a strong interferon signature is needed. This is particularly relevant for developing vaccines against viral pathogens or for therapeutic cancer vaccines where cytotoxic T lymphocyte (CTL) responses are paramount [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLR7/8 agonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.